Home > Products > Screening Compounds P97796 > 4'-Pivaloyloxy Toremifene-d6
4'-Pivaloyloxy Toremifene-d6 -

4'-Pivaloyloxy Toremifene-d6

Catalog Number: EVT-1501262
CAS Number:
Molecular Formula: C₃₁H₃₀D₆ClNO₃
Molecular Weight: 512.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-Pivaloyloxy Toremifene-d6 is a derivative of Toremifene, which is a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. The compound is notable for its application in proteomics research and serves as an internal standard for quantifying Toremifene using gas chromatography or liquid chromatography coupled with mass spectrometry.

Source and Classification

4'-Pivaloyloxy Toremifene-d6 is classified under the category of SERMs, which are compounds that bind to estrogen receptors and can either activate or inhibit estrogenic activity depending on the target tissue. This specific compound is synthesized for research purposes, particularly in the field of cancer biology and pharmacology.

Synthesis Analysis

The synthesis of 4'-Pivaloyloxy Toremifene-d6 involves several key steps. While specific detailed procedures for this derivative may not be explicitly documented, the synthesis generally follows methodologies similar to those used for Toremifene itself.

General Synthesis Steps:

  1. Starting Materials: The synthesis begins with Toremifene as the base compound.
  2. Modification: The introduction of a pivaloyloxy group at the 4' position is achieved through esterification reactions, typically involving acyl chlorides or anhydrides.
  3. Deuteration: To produce the deuterated form (d6), deuterated solvents and reagents are utilized during the reaction process to ensure that six hydrogen atoms are replaced with deuterium.

These reactions require careful control of conditions such as temperature and pH to optimize yield and purity.

Molecular Structure Analysis

The molecular formula of 4'-Pivaloyloxy Toremifene-d6 is C31H30D6ClNO3, with a molecular weight of 512.11 g/mol. The structure features a pivaloyloxy group attached to the Toremifene backbone, which consists of a biphenyl structure with a chlorine atom and an amine group.

Structural Data:

  • Chemical Formula: C31H30D6ClNO3
  • Molecular Weight: 512.11 g/mol
  • Structural Features:
    • Biphenyl core
    • Pivaloyloxy group at the 4' position
    • Chlorine atom on the aromatic ring
Chemical Reactions Analysis

4'-Pivaloyloxy Toremifene-d6 can undergo various chemical reactions typical of esters and aromatic compounds. Key reactions include:

  1. Hydrolysis: The pivaloyloxy group can be hydrolyzed under acidic or basic conditions to regenerate Toremifene.
  2. Esterification: It can react with alcohols to form new esters.
  3. Reduction: The compound may undergo reduction reactions at various functional groups under appropriate conditions.

These reactions are significant for understanding how the compound behaves in biological systems and its potential modifications for therapeutic applications.

Mechanism of Action

As a selective estrogen receptor modulator, 4'-Pivaloyloxy Toremifene-d6 exerts its effects by binding to estrogen receptors in target tissues. This binding can lead to:

  • Agonistic Effects: In some tissues, it may mimic estrogen's effects, promoting cell proliferation.
  • Antagonistic Effects: In breast tissue, it blocks estrogen's action, inhibiting tumor growth.

The mechanism involves complex interactions at the molecular level, including changes in gene expression mediated by estrogen receptor signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties:

Chemical Properties:

  • Solubility: Generally sparingly soluble in water but may exhibit varying solubility in organic solvents.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain integrity.

Relevant Data:

  • Partition Coefficient (Log P): Indicates hydrophobicity; values for related compounds suggest moderate lipophilicity.
  • Dissociation Constant (pKa): Relevant for understanding ionization at physiological pH levels.
Applications

4'-Pivaloyloxy Toremifene-d6 has several scientific applications:

  1. Quantification Standard: Used as an internal standard in mass spectrometry for accurate quantification of Toremifene levels in biological samples.
  2. Research Tool: Facilitates studies on estrogen receptor modulation and cancer biology.
  3. Pharmacokinetics Studies: Assists in understanding the metabolism and distribution of Toremifene-related compounds within biological systems.

This compound plays a crucial role in advancing research in breast cancer therapeutics and hormonal modulation studies, contributing valuable insights into drug development and therapeutic efficacy.

Introduction to 4'-Pivaloyloxy Toremifene-d6

Structural and Functional Classification as a Selective Estrogen Receptor Modulator (SERM) Derivative

4'-Pivaloyloxy Toremifene-d6 is a deuterated prodrug derivative of toremifene, a triphenylethylene-based selective estrogen receptor modulator (SERM) classified as a chlorinated tamoxifen analog. Its molecular formula is C₃₁H₃₀D₆ClNO₃, with six deuterium atoms strategically replacing hydrogen atoms at specified positions (typically at metabolically vulnerable sites). The core structure comprises:

  • A triphenylethylene backbone featuring three aromatic rings, characteristic of first-generation SERMs
  • A pivaloyloxy ester group (-OC(O)C(CH₃)₃) at the 4'-position, serving as a prodrug moiety that enhances lipophilicity and metabolic stability
  • A chloroethyl side chain that distinguishes it from tamoxifen and contributes to its receptor binding profile
  • Six deuterium atoms incorporated at positions prone to oxidative metabolism (typically methyl groups or α-carbons) [4] [5]

Functionally, 4'-Pivaloyloxy Toremifene-d6 acts as a pro-drug that undergoes enzymatic hydrolysis to release deuterated toremifene. Like its parent compound, it exhibits tissue-selective estrogen receptor modulation – acting as an estrogen antagonist in breast tissue while displaying partial agonist activity in bone and endometrium. This bifunctionality arises from its ability to induce distinct conformational changes in estrogen receptors α and β (ERα/ERβ), thereby modulating co-activator and co-repressor recruitment in a tissue-specific manner. The molecular modifications position this compound within the third-generation SERM derivatives designed for optimized pharmacokinetics and tissue selectivity [5].

Table 1: Structural Features of 4'-Pivaloyloxy Toremifene-d6

Structural ElementChemical FeatureFunctional Role
Triphenylethylene coreThree aromatic ringsER binding pharmacophore
Chloroethyl side chain-CH₂CH₂Cl groupDifferentiates from tamoxifen; influences antagonist potency
Pivaloyloxy group-OC(O)C(CH₃)₃ at 4' positionProdrug moiety enhancing metabolic stability
Deuterium atomsSix D atoms at specific sitesRetards oxidative metabolism via kinetic isotope effect

Role of Deuterated Analogs in Pharmacological Research

Deuterated pharmaceuticals leverage the kinetic isotope effect (KIE) – a phenomenon where the higher mass of deuterium (compared to hydrogen) strengthens the carbon-deuterium (C-D) bond, increasing its dissociation energy by 1.2-1.5 kcal/mol relative to C-H bonds. This bond stabilization reduces the rate of enzymatic cleavage by cytochrome P450 (CYP) oxidases, particularly when deuterium substitution occurs at metabolic "soft spots." For 4'-Pivaloyloxy Toremifene-d6, deuteration targets:

  • O-demethylation sites: Where methoxy groups (-OCH₃) become -OCD₃, significantly slowing demethylation rates (kH/kD = 2-10 depending on enzymatic context)
  • Alkyl hydroxylation positions: Particularly at benzylic or allylic carbons where oxidation forms reactive intermediates
  • N-dealkylation pathways: If applicable to side chain metabolism [1] [2] [7]

The primary pharmacological objectives of deuteration include:

  • Metabolic stabilization: Reduction of first-pass metabolism leading to increased bioavailability (demonstrated in deuterated drugs like deutetrabenazine, which shows 2-fold higher exposure than non-deuterated counterpart)
  • Extended half-life: Slower clearance enabling less frequent dosing while maintaining therapeutic exposure
  • Mitigation of toxic metabolites: By shunting metabolism away from pathways generating reactive intermediates (e.g., deuterium-blocked epoxidation or quinone methide formation observed in some SERMs) [2] [3] [7]

Deuterated analogs serve as molecular probes to distinguish pharmacological effects mediated by parent drugs versus metabolites. In cancer therapeutics like SERMs, deuterated versions can potentially maintain antitumor efficacy while reducing off-target tissue effects through optimized exposure profiles.

Table 2: Approved and Investigational Deuterated Drugs Illustrating Key Principles

CompoundNon-Deuterated OriginatorKey Deuteration EffectClinical Status
DeutetrabenazineTetrabenazineReduced formation of toxic metabolites by CYP2D6; longer half-lifeFDA-approved (2017)
DeucravacitinibNovel TYK2 inhibitorAvoidance of non-selective metabolite formation; preserved target specificityFDA-approved (2022)
ALK-001 (d3-vitamin A)Vitamin ASlowed dimerization rate reducing lipofuscin accumulationPhase 3
RT001 (d2-linoleic acid)Linoleic acidLimited lipid peroxidation in neurodegenerative diseasesPhase 1/2

Historical Development and Rationale for Deuterium Substitution

The development of 4'-Pivaloyloxy Toremifene-d6 emerged from three converging research trajectories:

  • SERM Optimization Efforts: Toremifene was developed to address hepatocarcinogenicity concerns associated with tamoxifen in preclinical models. While effective in metastatic breast cancer, toremifene still faced limitations in bioavailability variability (30-60%) and extensive hepatic metabolism via CYP3A4-mediated oxidation and demethylation. These metabolic pathways generate electrophilic quinone methides and catechols that may contribute to off-target effects [5].

  • Deuterium Drug Evolution: Following the 2017 FDA approval of deutetrabenazine – the first deuterated drug – pharmaceutical researchers explored deuteration for established drugs with proven efficacy but suboptimal pharmacokinetics. The "deuterium switch" strategy gained traction across therapeutic areas including oncology, with deuterated kinase inhibitors like donafenib (deuterated sorafenib) showing improved pharmacokinetics and reduced adverse effects in clinical studies [2] [3].

  • Prodrug Strategies for Hormonal Agents: Estrogen receptor ligands often require prodrug modifications to overcome poor membrane permeability or rapid metabolism. The pivaloyl esterification strategy was adopted from compounds like 4-pivaloyloxy tamoxifen, which demonstrates enhanced oral absorption and intracellular hydrolysis to active forms. Combining prodrug technology with deuteration creates a dual-optimization approach [4] [8].

The specific rationale for deuterating 4'-Pivaloyloxy Toremifene includes:

  • Blocking O-demethylation: The methoxy groups on toremifene's aromatic rings undergo CYP-mediated demethylation, generating metabolites with altered ER binding affinity. Deuteration at these positions (O-CD₃) retards this pathway.
  • Stabilizing the chloroethyl side chain: Deuterium placement at α-carbons may reduce oxidative dechlorination or β-hydroxylation.
  • Altering physicochemical properties: Though subtle, deuteration decreases lipophilicity (ΔlogP ≈ -0.006 per D atom) and increases aqueous solubility (by ~20-40% for polydeuterated compounds), potentially enhancing formulation options [7] [8].

Synthetic approaches to 4'-Pivaloyloxy Toremifene-d6 typically involve:

  • Late-stage deuteration: Using deuterated pivalic acid derivatives in esterification reactions
  • Building block synthesis: Incorporating deuterated intermediates during the assembly of the triphenylethylene core
  • H/D exchange: Catalytic exchange on preformed molecules at activated positions

Table 3: Comparative Chemical Properties of Toremifene Derivatives

PropertyToremifene4'-Pivaloyloxy Toremifene4'-Pivaloyloxy Toremifene-d6
Molecular FormulaC₂₆H₂₈ClNOC₃₁H₃₆ClNO₃C₃₁H₃₀D₆ClNO₃
logP (calc)6.77.87.5
Aqueous Solubility<5 µM<1 µM~25 µM
Key Metabolic PathwaysCYP3A4 O-demethylation; oxidationEster hydrolysis then O-demethylationReduced-rate O-demethylation after hydrolysis
Metabolic Soft Spots4-methoxy groups; chloroethyl chain4'-ester; demethylation sitesDeuterium-protected demethylation sites

Properties

Product Name

4'-Pivaloyloxy Toremifene-d6

Molecular Formula

C₃₁H₃₀D₆ClNO₃

Molecular Weight

512.11

Synonyms

4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.